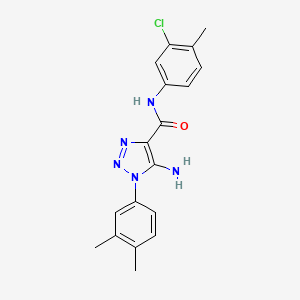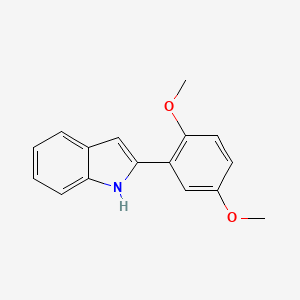
2-(2,5-二甲氧基苯基)-1H-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethoxyphenyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the 2,5-dimethoxyphenyl group in the indole structure imparts unique chemical and biological properties to this compound.
科学研究应用
2-(2,5-Dimethoxyphenyl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Structurally similar compounds such as 2,5-dimethoxyamphetamine and 4-bromo-2,5-dimethoxyphenethylamine have been found to interact with serotonin receptors . Therefore, it is plausible that 2-(2,5-dimethoxyphenyl)-1H-indole may also interact with these receptors.
Biochemical Pathways
Given the potential interaction with serotonin receptors, it is likely that this compound could affect serotonin signaling pathways .
Pharmacokinetics
Similar compounds like 2c-b have been found to have an onset of action of 20-40 minutes when taken orally, with a duration of action of 4-12 hours depending on the route of administration .
Result of Action
Based on the potential interaction with serotonin receptors, it is plausible that this compound could lead to changes in mood, perception, or cognition, similar to other serotonergic psychedelic agents .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action and stability of many compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The 2,5-dimethoxybenzaldehyde undergoes a reaction with an appropriate indole precursor, such as indole-2-carboxylic acid, in the presence of a catalyst.
Cyclization: The intermediate formed undergoes cyclization to yield 2-(2,5-dimethoxyphenyl)-1H-indole.
Industrial Production Methods
Industrial production methods for 2-(2,5-dimethoxyphenyl)-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2,5-Dimethoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the indole or phenyl ring.
相似化合物的比较
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)-1H-indole: This compound has a similar structure but with a bromine atom at the 4-position of the phenyl ring.
2-(2,5-Dimethoxyphenyl)-1H-pyrrole: This compound has a pyrrole ring instead of an indole ring.
Uniqueness
2-(2,5-Dimethoxyphenyl)-1H-indole is unique due to the presence of both the 2,5-dimethoxyphenyl group and the indole ring, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-12-7-8-16(19-2)13(10-12)15-9-11-5-3-4-6-14(11)17-15/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUXZQUIXPKHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2549547.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2549550.png)
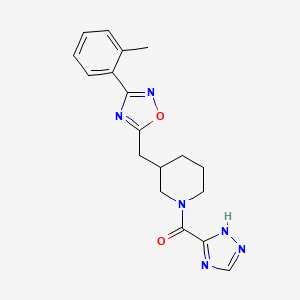
![1-[(4-nitrophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one](/img/structure/B2549553.png)
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2549555.png)
![ethyl 5-{N'-[(1Z)-(4-bromophenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2549558.png)
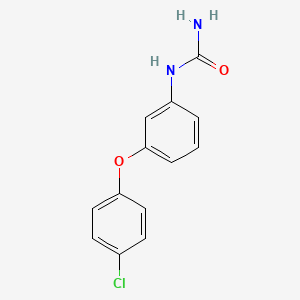
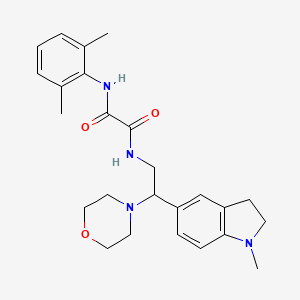
![2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide](/img/structure/B2549563.png)
![Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate](/img/structure/B2549564.png)
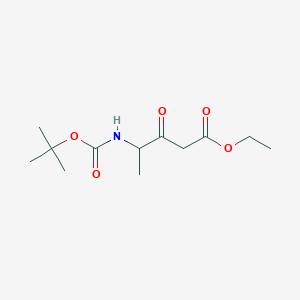
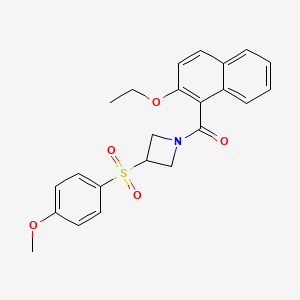
![Ethyl 4-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2549568.png)
